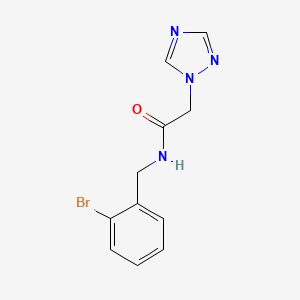
N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Scientific Research Applications
Synthesis Techniques
- Suzuki Reaction : This compound has been synthesized using the Suzuki reaction, a notable technique in organic chemistry (Jiao Chun-l, 2014).
- Microwave Irradiation : A method for the fast synthesis of triazin-2-amines using microwave irradiation has been developed, showcasing an innovative approach to chemical synthesis (A. Dolzhenko et al., 2021).
Biological Activities
- Antimicrobial Properties : Certain derivatives of this compound have been shown to possess antimicrobial activities (H. Bektaş et al., 2007).
- Antitubercular Activities : Some triazine derivatives have been evaluated for their antibacterial, antifungal, and antitubercular activities (R. Patel et al., 2003).
- Antileukemic Activity : Preliminary biological screening identified potent antileukemic activity for certain triazin-2-amine derivatives (A. Dolzhenko et al., 2021).
Material Science
- Polymer Synthesis : This compound has been used in the synthesis of novel energetic nitrogen-rich polymers, highlighting its potential in materials science (E. Rezaii et al., 2022).
- Optical Properties : Studies on the basic optical properties and n-type time-of-flight drift mobility in heteroaromatic polymers involving triazine units have been conducted (Takakazu Yamamoto et al., 2006).
Additional Applications
- Chemical Reactions : Research on the kinetics and mechanisms of reactions involving triazines has been conducted, providing insights into their chemical behavior (E. Castro et al., 2001).
Mechanism of Action
Target of Action
Similar compounds such as chloropyramine have been found to target the histamine h1 receptor . This receptor plays a crucial role in allergic reactions, and its inhibition can provide relief from symptoms.
Mode of Action
For instance, Chloropyramine, a first-generation antihistamine, works by competitively and reversibly binding to the histamine H1 receptor, thereby inhibiting the action of endogenous histamine .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to exhibit diverse pharmacological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
For instance, some hydrazine-coupled pyrazoles exhibited potent antileishmanial and antimalarial activities .
properties
IUPAC Name |
N-(4-chlorophenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O2.ClH/c18-13-1-3-14(4-2-13)19-15-20-16(23-5-9-25-10-6-23)22-17(21-15)24-7-11-26-12-8-24;/h1-4H,5-12H2,(H,19,20,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOQZWXGRNIGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)urea](/img/structure/B2803663.png)






![(4-Methoxyphenyl)-[(2-phenyl-1,3-oxazol-4-yl)methyl]cyanamide](/img/structure/B2803672.png)
![2-Chloro-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylacetamide](/img/structure/B2803673.png)




![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methoxybenzonitrile](/img/structure/B2803682.png)